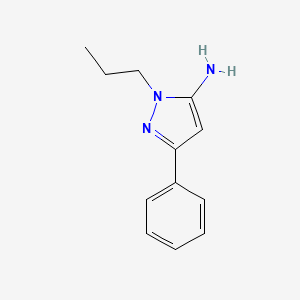

![molecular formula C7H14ClNO B2614430 (1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride CAS No. 2445750-88-7](/img/structure/B2614430.png)

(1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride, commonly known as MAO-A inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of monoamine oxidase A (MAO-A), an enzyme that plays a critical role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine.2.0]heptane;hydrochloride.

Applications De Recherche Scientifique

Analgesic Agents

The synthesis and evaluation of 1-aryl-3-azabicyclo[3.1.0]hexanes, a series closely related to the query compound, were explored for their analgesic properties. These compounds demonstrated significant analgesic potency in animal models, with Bicifadine being a notable member undergoing clinical trials. This research underscores the potential of azabicyclo compounds in developing nonnarcotic analgesic agents (Epstein et al., 1981).

Synthesis and Reactivity

Studies on the efficient synthesis of azabicyclo compounds, such as N-BOC-exo-2-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane, have laid the groundwork for the production of epibatidine and its analogs. These methods facilitate the creation of significant intermediates for further chemical transformations and potential applications in medicinal chemistry (Singh & Basmadjian, 1997).

Polymer Science

The synthesis, hydrolytic reactivity, and polymerization of dioxabicyclo[2.2.1]-heptanes have been investigated, demonstrating the potential of azabicyclo compounds in the development of novel polymers with unique properties. These studies contribute to the expanding field of material science, exploring new materials for technological applications (Hall et al., 2007).

Nicotinic Acetylcholine Receptor Selective Agonists

Research on 3,6-diazabicyclo[3.2.0]heptanes has revealed their significance as novel alpha4beta2 nicotinic acetylcholine receptor selective agonists. These compounds exhibit binding affinity and agonist activity, highlighting the therapeutic potential of azabicyclo compounds in treating neurological disorders (Ji et al., 2007).

Propriétés

IUPAC Name |

(1R,5R,6R)-6-methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-9-7-4-6-5(7)2-3-8-6;/h5-8H,2-4H2,1H3;1H/t5-,6-,7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJPKVNRGWPMFR-RYLOHDEPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2C1CCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@@H]2[C@H]1CCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2S)-4-Benzyl-2-propan-2-ylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2614348.png)

![1,3,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2614354.png)

![2-methyl-N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B2614358.png)

![Ethyl 4-({[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2614364.png)

![Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2614365.png)

![2-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2614367.png)